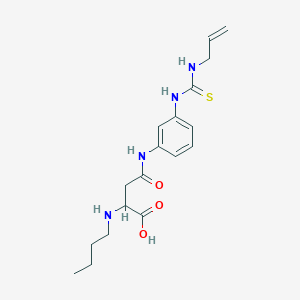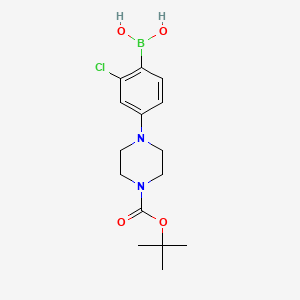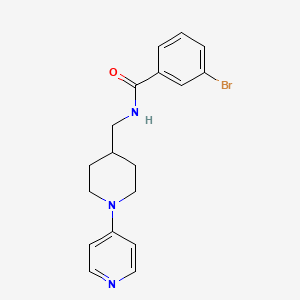
4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-allylthioureido)benzoic acid” is a chemical compound with the molecular formula C11H12N2O2S . It’s available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of “4-(3-allylthioureido)benzoic acid” can be achieved from 4-Aminobenzoic acid and Allyl isothiocyanate . Chemicalbook provides three synthetic routes for this compound .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-allylthioureido)benzoic acid” is 236.3 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Analysis
Research into compounds like 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its analogs involves comprehensive spectroscopic and structural investigations. These studies, using both experimental spectra and theoretical calculations, help understand the molecular stability, reactivity, and potential biological activities. Such compounds have been explored for their nonlinear optical materials potential due to their significant dipole moment and hyperpolarizability. The molecular geometry and electron localization function analysis reveal noncovalent interactions, crucial for understanding molecular behavior in biological systems (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Characterization of Bioactive Compounds
Another aspect of research focuses on the synthesis and characterization of bioactive compounds, like the novel 1,2,4-oxadiazole natural product analogs. These compounds, starting from intermediates like 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid, have shown significant antitumor activity in vitro. Such studies are pivotal for developing new therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Development of Analytical Tools
In the realm of analytical chemistry, derivatives of 4-oxobutanoic acid, like 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, have been utilized to develop sensitive ELISA methods for detecting pesticide residues in agricultural samples. Such innovations are crucial for ensuring food safety and environmental protection (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Exploration of Medicinal Applications
Organotin (IV) derivatives of related carboxylate ligands have been explored for their antimicrobial and anticancer properties, underscoring the potential of these compounds in medicinal chemistry. The structural elucidation and molecular docking studies of these compounds help understand their mechanism of action and optimize their biological activities (Sirajuddin, Ali, McKee, Wadood, & Ghufran, 2019).
Eigenschaften
IUPAC Name |
2-(butylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-3-5-10-19-15(17(24)25)12-16(23)21-13-7-6-8-14(11-13)22-18(26)20-9-4-2/h4,6-8,11,15,19H,2-3,5,9-10,12H2,1H3,(H,21,23)(H,24,25)(H2,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAASGKKDVUDGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2661816.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2661817.png)
![6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2661818.png)
![2-Chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide](/img/structure/B2661821.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2661824.png)
![3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2661825.png)
![(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2661826.png)
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B2661829.png)
![3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2661830.png)
